(2S)-2-methyl-3-pyridin-2-ylsulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fludarabine, marketed under the brand name Fludara, is a purine analog and antineoplastic agent. It is primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia, non-Hodgkin’s lymphoma, acute myeloid leukemia, and acute lymphocytic leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fludarabine can be synthesized using 2-fluoro-9-beta-D-(2’,3’,5’-tri-alkoxyarabinofuranosyl)adenine as a raw material. The reaction involves a sodium hydroxide and ammonia water mixed solution as a reagent and a water and 2-methyltetrahydrofuran mixed solution as a solvent. The reaction is carried out at 0-5°C for 1-3 hours, followed by neutralization with glacial acetic acid, vacuum filtration, recrystallization with water, and decolorization with activated carbon to obtain pure fludarabine .
Industrial Production Methods: In industrial settings, fludarabine phosphate is prepared by adding fludarabine and triethyl phosphate into a reaction container placed in a subzero 6°C low-temperature reaction bath. Phosphorus oxychloride is added under stirring conditions, followed by the addition of water and dichloromethane after 12 hours of reaction. The mixture is then extracted to obtain a water phase and an organic phase. The pH of the water phase is adjusted to 2-3, followed by recrystallization, filtering, and vacuum drying to obtain fludarabine phosphate with a purity of 99.95% .
Chemical Reactions Analysis
Types of Reactions: Fludarabine undergoes various chemical reactions, including:
Oxidation: Fludarabine can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Substitution reactions can occur at the purine ring, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various fludarabine analogs and metabolites that can have different pharmacological properties .
Scientific Research Applications
Fludarabine has a wide range of scientific research applications:
Mechanism of Action
Fludarabine exerts its effects by inhibiting DNA synthesis. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This active metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis and the destruction of cancer cells .
Comparison with Similar Compounds
Fludarabine is often compared with other purine analogs such as clofarabine and bendamustine:
Clofarabine: Similar to fludarabine, clofarabine is a purine nucleoside analog with a high selectivity for lymphocytes.
Fludarabine’s uniqueness lies in its specific mechanism of action and its effectiveness in treating various hematological malignancies, making it a valuable compound in both clinical and research settings.
Properties
CAS No. |
191414-23-0 |
---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
(2S)-2-methyl-3-pyridin-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c1-7(9(11)12)6-13-8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
LPAYQNLYNXTEIM-SSDOTTSWSA-N |
SMILES |
CC(CSC1=CC=CC=N1)C(=O)O |
Isomeric SMILES |
C[C@H](CSC1=CC=CC=N1)C(=O)O |
Canonical SMILES |
CC(CSC1=CC=CC=N1)C(=O)O |
Synonyms |
Propanoic acid, 2-methyl-3-(2-pyridinylthio)-, (2S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.